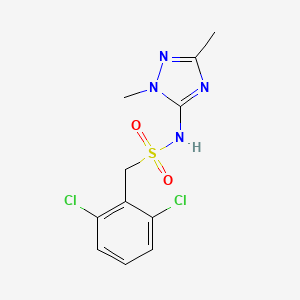

1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide, commonly known as CFTR modulator, is a chemical compound used in scientific research. It is a small molecule drug that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells. CFTR modulators are used to treat cystic fibrosis, a genetic disease that affects the lungs, pancreas, and other organs.

Mécanisme D'action

1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators act on the 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide protein by binding to specific sites on it and altering its conformation. Potentiators bind to the intracellular domain of the 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide protein and stabilize its open state, allowing chloride ions to flow through the channel. Correctors bind to the extracellular domain of the 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide protein and promote its proper folding and trafficking to the cell membrane. Amplifiers increase the expression of the 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide protein by enhancing its transcription and translation.

Biochemical and Physiological Effects:

1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators have significant biochemical and physiological effects on cells and tissues affected by cystic fibrosis. They improve the function of the 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide protein, leading to increased chloride secretion and reduced mucus viscosity in the airways. This results in improved lung function, reduced risk of infections, and better quality of life for patients with cystic fibrosis. 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators also have effects on other organs affected by cystic fibrosis, such as the pancreas and intestine.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators have several advantages for lab experiments. They are small molecules that are easy to synthesize and modify, allowing for the development of new compounds with improved properties. They have well-defined targets and mechanisms of action, making them useful tools for studying the 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide protein and related pathways. However, 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators also have limitations for lab experiments. They are expensive and require specialized equipment and expertise to test their effects on cells and tissues. They also have limited efficacy in some patients with cystic fibrosis due to genetic variability and other factors.

Orientations Futures

1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators have opened up new avenues for the treatment of cystic fibrosis and other diseases caused by defective ion channels. Future research directions include the development of more potent and selective 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators, the identification of new targets and pathways involved in cystic fibrosis, and the exploration of combination therapies that target multiple aspects of the disease. 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators also have potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma, where ion channel dysfunction is a contributing factor.

Méthodes De Synthèse

The synthesis of 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators involves multiple steps and requires expertise in organic chemistry. The most commonly used method involves the reaction of 3-chloro-4-fluoroaniline with 4,6-dimethylpyrimidin-2-amine to form the intermediate compound, which is then reacted with methanesulfonyl chloride to produce the final product. The purity and yield of the final product depend on the conditions used in the reaction, such as temperature, solvent, and catalysts.

Applications De Recherche Scientifique

1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators have been extensively studied in scientific research for their potential therapeutic effects in cystic fibrosis. They are used to correct the defective 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide protein by increasing its activity or stabilizing its structure. 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators are classified into three categories: potentiators, correctors, and amplifiers. Potentiators increase the activity of the 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide protein by binding to it and opening the chloride channel. Correctors improve the folding and trafficking of the 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide protein to the cell membrane. Amplifiers enhance the effect of potentiators and correctors by increasing the amount of functional 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide protein.

Propriétés

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O2S/c1-8-5-9(2)17-13(16-8)18-21(19,20)7-10-3-4-12(15)11(14)6-10/h3-6H,7H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHNGTUWZLGUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)CC2=CC(=C(C=C2)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)

![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)

![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B7679800.png)

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)

![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)

![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)

![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)

![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)

![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)

![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)

![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)